molecular formula C6H3F3N4O B7903967 6-(trifluoromethyl)-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one

6-(trifluoromethyl)-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B7903967
M. Wt: 204.11 g/mol
InChI Key: SPMUOCNXSSGFQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(trifluoromethyl)-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one is a chemical compound with various applications in scientific research and industry. It is known for its unique properties and reactivity, making it a valuable substance in multiple fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(trifluoromethyl)-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one involves several steps, including the use of specific reagents and conditions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:

    Step 1: Initial reaction with a base to form an intermediate compound.

    Step 2: Further reaction with an acid to produce the final product.

    Conditions: These reactions typically require controlled temperatures and pressures to ensure the desired outcome.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient and consistent production of the compound. Key factors in industrial production include:

    Reactor Design: Optimized for maximum yield and purity.

    Process Control: Automated systems to monitor and adjust reaction conditions in real-time.

Chemical Reactions Analysis

Types of Reactions

6-(trifluoromethyl)-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Conditions: Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a ketone or aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

6-(trifluoromethyl)-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its effects on cellular processes and pathways.

    Medicine: Investigated for potential therapeutic uses, including as an active ingredient in pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(trifluoromethyl)-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

6-(trifluoromethyl)-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one is unique compared to other similar compounds due to its specific chemical structure and reactivity. Similar compounds include:

    CID 2632: Known for its antibacterial properties.

    CID 6540461: Used in the synthesis of pharmaceuticals.

    CID 5362065: Studied for its potential as an anti-inflammatory agent.

Properties

IUPAC Name

6-(trifluoromethyl)-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N4O/c7-6(8,9)5-11-3-2(1-10-13-3)4(14)12-5/h1H,(H2,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMUOCNXSSGFQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=NC2=O)C(F)(F)F)NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=NC(=NC2=O)C(F)(F)F)NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.